N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide
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Overview
Description
The compound is an organic molecule, likely containing furan rings, a phenyl group, and a carboxamide group based on its name. Furan is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors containing the furan, phenyl, and carboxamide functionalities. The exact method would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the furan ring might undergo electrophilic aromatic substitution, and the carboxamide group might participate in condensation reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity would depend on the molecular structure and functional groups present .Scientific Research Applications
Synthesis Techniques
Research has focused on developing efficient synthesis techniques for complex chemical structures. For example, a one-pot three-component protocol has been developed for the synthesis of indolyl-4H-chromene-3-carboxamides, demonstrating a method that might be applicable to similar compounds for their potential antioxidant and antibacterial properties (Chitreddy V. Subbareddy & S. Sumathi, 2017). This approach highlights the interest in creating compounds with specific functionalities using streamlined synthetic routes.
Functionalization and Polymerization
The functionalization of molecules and polymerization techniques are significant areas of research. Controlled radical polymerization of acrylamide containing L-phenylalanine moiety via RAFT (reversible addition−fragmentation chain transfer) shows the precision in designing polymers with specific side chains for potential biomedical applications (H. Mori, K. Sutoh, & T. Endo, 2005). This is particularly relevant for creating materials with tailored properties.
Catalysis and Reaction Mechanisms
Investigations into catalytic processes and reaction mechanisms are crucial for understanding how complex compounds can be synthesized efficiently. For instance, copper-catalyzed oxidative cyclization-alkoxycarbonylation has been used for creating heterocyclic derivatives from gamma-oxoalkynes, showcasing the potential for innovative catalytic methods to construct valuable chemical entities with intricate structures (A. Bacchi et al., 2005).
Biological Applications
Some research focuses on the biological applications of synthesized compounds, exploring their potential as therapeutic agents. For example, derivatives have been evaluated for their antioxidant and antibacterial activities, providing insights into the possible utility of synthesized compounds in treating various conditions (Chitreddy V. Subbareddy & S. Sumathi, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(21(9-12-24-13-10-21)17-4-2-1-3-5-17)22-14-18-6-7-19(26-18)16-8-11-25-15-16/h1-8,11,15H,9-10,12-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFPDFVKUUUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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